molecular formula C28H28N2O7 B613462 Fmoc-Gly-(Dmb)Gly-OH CAS No. 848861-65-4

Fmoc-Gly-(Dmb)Gly-OH

Cat. No. B613462
CAS RN: 848861-65-4
M. Wt: 504.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gly-(Dmb)Gly-OH is a chemical compound that is widely used in scientific research for its diverse applications. This compound is a derivative of glycine and is commonly used in the synthesis of peptides and proteins.

Mechanism of Action

Target of Action

Fmoc-Gly-(Dmb)Gly-OH is primarily used in the synthesis of peptides . Its primary targets are the peptide chains that are being synthesized. The compound plays a crucial role in enhancing the synthetic efficiency of glycine-containing peptides .

Mode of Action

Fmoc-Gly-(Dmb)Gly-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . The use of this derivative prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions . Furthermore, it can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-Gly-(Dmb)Gly-OH is the peptide synthesis pathway. By preventing aggregation and aspartimide formation, this compound enhances the efficiency of the peptide synthesis process . This leads to the production of more accurate and high-quality peptides.

Pharmacokinetics

For instance, its solubility can affect its ability to interact with the peptide chains .

Result of Action

The result of Fmoc-Gly-(Dmb)Gly-OH’s action is the efficient synthesis of glycine-containing peptides . It helps promote cyclization of Gly-containing peptides . The use of this derivative can lead to faster and more predictable acylation and deprotection reactions .

Action Environment

The action of Fmoc-Gly-(Dmb)Gly-OH can be influenced by various environmental factors. For instance, the temperature at which the peptide synthesis is carried out can impact the efficiency of the reaction . The compound is typically stored at temperatures between -10 to -25°C .

properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O7/c1-35-19-12-11-18(25(13-19)36-2)15-30(16-27(32)33)26(31)14-29-28(34)37-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,24H,14-17H2,1-2H3,(H,29,34)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUCBQMDTSVIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gly-(Dmb)Gly-OH

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